9-Amino-2-acridinecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
9-aminoacridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-13-9-3-1-2-4-11(9)16-12-6-5-8(14(17)18)7-10(12)13/h1-7H,(H2,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINRKRQYFSAIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214104 | |
| Record name | 2-Acridinecarboxylic acid, 9-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64046-80-6 | |
| Record name | 2-Acridinecarboxylic acid, 9-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064046806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acridinecarboxylic acid, 9-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 9 Amino 2 Acridinecarboxylic Acid
Foundational Synthetic Routes to Acridinecarboxylic Acid Systems
The construction of the acridine (B1665455) core and the introduction of key functional groups have traditionally relied on well-established cyclization and condensation reactions.
Classic Cyclization and Condensation Reactions for Acridine Ring Formation
The formation of the tricyclic acridine system is often achieved through cyclization reactions. Two of the most classical methods are the Ullmann and Bernthsen syntheses.
The Ullmann condensation is a versatile method for preparing acridine derivatives. scribd.comnih.gov It typically involves the reaction of an N-arylanthranilic acid with a condensing agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to yield an acridone (B373769) intermediate. scribd.comarabjchem.org This acridone can then be reduced and subsequently aromatized to form the corresponding acridine. scribd.com A modified Ullmann-Goldberg reaction, using sodium acetate (B1210297) as a base and copper oxide as a co-catalyst, has been employed to synthesize N-phenylanthranilic acid, a key precursor for 9-aminoacridine (B1665356) derivatives. arabjchem.org This modification helps to avoid double substitution on the amino group. arabjchem.org
The Bernthsen acridine synthesis provides a direct route to 9-substituted acridines by heating a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride. pharmaguideline.comwikipedia.orgyoutube.com This reaction often requires high temperatures, typically between 200-270 °C, for an extended period. wikipedia.org While effective, the harsh conditions can limit its applicability with thermally sensitive substrates. thieme-connect.com
Another classical approach is the Friedlander synthesis , which can be used to produce derivatives like 9-methylacridine (B196024) from the salt of anthranilic acid and 2-cyclohexenone. nih.gov
These foundational methods are summarized in the table below:
| Reaction Name | Reactants | Reagents/Conditions | Product | Citation |
| Ullmann Condensation | N-Arylanthranilic acid | Polyphosphoric acid (PPA) or POCl₃, then reduction and aromatization | Acridine derivative | scribd.comnih.govarabjchem.org |
| Bernthsen Synthesis | Diarylamine, Carboxylic acid/anhydride | Zinc chloride, 200-270 °C | 9-Substituted acridine | pharmaguideline.comwikipedia.orgyoutube.com |
| Friedlander Synthesis | Salt of anthranilic acid, 2-Cyclohexenone | 120 °C | 9-Methylacridine | nih.gov |
Regioselective Introduction of Carboxylic Acid and Amino Functionalities
The specific placement of the carboxylic acid and amino groups on the acridine ring is crucial for the biological activity of the final compound. The synthesis of 9-amino-2-acridinecarboxylic acid requires precise control over the regiochemistry.
One common strategy involves starting with appropriately substituted precursors. For instance, to introduce a carboxylic acid at the 2-position, a substituted anthranilic acid can be used in an Ullmann-type reaction. scribd.com The amino group at the 9-position is often introduced in a later step. A widely used method is the nucleophilic substitution of a 9-chloroacridine (B74977) intermediate. arabjchem.orgnih.gov The 9-chloroacridine itself is typically synthesized by treating the corresponding N-phenylanthranilic acid with phosphorus oxychloride. arabjchem.org The subsequent reaction with an amine, often in the presence of a catalyst or under reflux conditions, yields the 9-aminoacridine derivative. arabjchem.orgresearchgate.net
The synthesis of N-(9-acridinyl) amino acid derivatives has been achieved through a two-step, one-pot method starting from 9-chloroacridine. nih.gov This involves an initial reaction with sodium methoxide (B1231860) followed by the addition of the desired amino acid. nih.gov
Advanced Synthetic Approaches for this compound Analogs
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing and modifying the acridine scaffold, including the use of transition metal catalysis and the application of green chemistry principles.
Transition Metal-Catalyzed Coupling Reactions in Acridine Synthesis
Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized the synthesis of complex organic molecules, including acridines.
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction can be used to synthesize acridones and their derivatives with high efficiency. uq.edu.auresearchgate.net It allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions, offering a significant advantage over harsher traditional methods. wikipedia.org For example, a tandem micellar Buchwald-Hartwig amination followed by an acid-promoted cyclization has been developed for the efficient and sustainable synthesis of fluorinated unsymmetrical acridines. thieme-connect.com Microwave-assisted Buchwald-Hartwig double amination has also been shown to rapidly produce acridine-containing compounds. acs.org
The Suzuki coupling reaction, another palladium-catalyzed process, is invaluable for forming carbon-carbon bonds. youtube.comharvard.edu This reaction can be used to introduce various substituents onto the acridine core by coupling an organoboron reagent with a haloacridine. mdpi.comresearchgate.net The versatility of the Suzuki reaction allows for the synthesis of a diverse library of acridine derivatives with tailored properties.
The table below highlights these modern catalytic methods:
| Reaction Name | Catalyst | Bond Formed | Application in Acridine Synthesis | Citation |
| Buchwald-Hartwig Amination | Palladium | Carbon-Nitrogen | Synthesis of acridones and aminoacridines | thieme-connect.comwikipedia.orguq.edu.auresearchgate.net |
| Suzuki Coupling | Palladium | Carbon-Carbon | Introduction of aryl or vinyl substituents | youtube.comharvard.edumdpi.comresearchgate.net |
Green Chemistry Principles Applied to Acridinecarboxylic Acid Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
For acridine synthesis, green methodologies include the use of microwave irradiation to accelerate reactions and reduce reaction times. researchgate.netrsc.orgrsc.org For instance, a one-pot, multi-component synthesis of acridine derivatives has been achieved using a cobalt-on-carbon catalyst derived from rice husks under microwave irradiation in water. rsc.orgrsc.org Another approach utilizes a recyclable magnetic nanoparticle catalyst (Fe₃O₄@Polyaniline-SO₃H) for the efficient synthesis of acridinedione derivatives under mild conditions. mdpi.com
Ultrasound has also been explored as a green energy source for the synthesis of acridine-functionalized covalent organic polymers in aqueous solutions. acs.org These methods often lead to high yields, easy product separation, and reduced energy consumption. researchgate.net
Post-Synthetic Functionalization of this compound
Once the core this compound structure is assembled, further modifications can be made to fine-tune its properties. This post-synthetic functionalization can involve reactions at the amino group, the carboxylic acid group, or the acridine ring itself.
For example, the amino group at the 9-position can be condensed with various substituted phenacyl, benzoyl, or benzyl (B1604629) halides to create a range of derivatives. nih.gov The carboxylic acid group offers a handle for esterification or amidation, allowing for the attachment of different side chains.
Furthermore, late-stage C-H functionalization of the acridine core is an emerging strategy for introducing diverse substituents. chinesechemsoc.org For instance, a photochemically induced cross-coupling between acridinium (B8443388) salts and organotrifluoroborates has been used for the site-selective alkylation of the acridine ring. chinesechemsoc.org
These derivatization strategies are crucial for developing analogs with improved biological activity and pharmacokinetic profiles.
Chemical Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group at the 2-position of this compound is a versatile handle for introducing a wide range of functional groups, primarily through esterification and amidation reactions. These modifications can significantly impact the compound's solubility, lipophilicity, and interaction with biological targets.
Esterification:
Ester derivatives of this compound can be synthesized through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. nih.gov For instance, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl esters. The use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate ester formation, particularly when dealing with more complex alcohols.
Amidation:
The conversion of the carboxylic acid to an amide is another crucial derivatization strategy. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an amine, minimizing the need for harsh reaction conditions. nih.gov This method is particularly useful for attaching amino acid or peptide fragments to the acridine scaffold, thereby creating hybrid molecules with potentially novel biological activities. For example, acridine-9-carboxylic acid has been successfully coupled with a (6-amino-hexyl)amide linker, demonstrating the feasibility of this approach. acs.org
| Modification | Reagents and Conditions | Product |
| Esterification | R-OH, H+ (e.g., H2SO4) | 2-Alkoxycarbonyl-9-aminoacridine |
| R-OH, DCC | 2-Alkoxycarbonyl-9-aminoacridine | |
| Amidation | 1. SOCl2 or (COCl)22. R1R2NH | 9-Amino-2-(N,N-disubstituted)carbamoylacridine |
| R1R2NH, DCC or EDC | 9-Amino-2-(N,N-disubstituted)carbamoylacridine |
Transformations Involving the Amino Group (e.g., Acylation, Alkylation)
The 9-amino group is a key site for modifications that can modulate the electronic properties and steric profile of the molecule, influencing its ability to intercalate with DNA and interact with protein targets.
Acylation:
Acylation of the 9-amino group can be readily achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. This reaction introduces an amide linkage at the 9-position. For instance, reaction with acetyl chloride would yield 9-acetamido-2-acridinecarboxylic acid. This modification can alter the hydrogen-bonding capabilities of the 9-substituent. The use of N-protected amino acids as acylating agents, often activated as their N-hydroxysuccinimide (NHS) esters or with carbodiimides, allows for the synthesis of peptide-acridine conjugates. semanticscholar.org
Alkylation:
Alkylation of the 9-amino group introduces alkyl substituents, which can enhance the lipophilicity and alter the basicity of the molecule. Reductive amination is a common method for this transformation, involving the reaction of the 9-aminoacridine with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). google.com This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups. Direct alkylation with alkyl halides is also possible, though it may lead to over-alkylation. N-alkylation has been shown to be a key strategy in the development of 9-aminoacridine analogues with potent biological activities. google.com
| Modification | Reagents and Conditions | Product |
| Acylation | R-COCl, Base (e.g., pyridine) | 9-(N-acylamino)-2-acridinecarboxylic acid |
| (R-CO)₂O, Base | 9-(N-acylamino)-2-acridinecarboxylic acid | |
| Alkylation | R-CHO, NaBH(OAc)₃ | 9-(N-alkylamino)-2-acridinecarboxylic acid |
| R-X (Alkyl halide), Base | 9-(N-alkylamino)-2-acridinecarboxylic acid |
Diversification at the Acridine Core and Heterocyclic Nitrogen Atom
Beyond modifications at the carboxylic acid and amino groups, the acridine core itself and the heterocyclic nitrogen atom offer further opportunities for diversification.
Acridine Core Substitution:
Electrophilic aromatic substitution reactions on the acridine ring can introduce additional substituents. Due to the directing effects of the existing groups and the inherent reactivity of the acridine system, these reactions can sometimes lack regioselectivity. pharmaguideline.com However, modern cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions, offer more controlled approaches to introduce aryl or other groups at specific positions, provided a suitable halo-acridine precursor is available. The synthesis of various substituted 9-chloroacridines often serves as a key step towards a diverse range of 9-aminoacridine derivatives. nih.govnih.gov
Heterocyclic Nitrogen Atom (N-10) Functionalization:
The nitrogen atom at position 10 of the acridine ring is nucleophilic and can be alkylated to form quaternary acridinium salts. rsc.org This modification introduces a permanent positive charge, which can significantly alter the compound's solubility and its mechanism of biological action. Alkylation is typically achieved by reacting the acridine with an alkyl halide. These N-alkylated derivatives often exhibit distinct photophysical and biological properties compared to their neutral counterparts.
| Modification | Reagents and Conditions | Product |
| Core Substitution | Electrophilic reagents (e.g., HNO₃/H₂SO₄ for nitration) | Substituted-9-amino-2-acridinecarboxylic acid |
| Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halo-precursor | Aryl/Alkyl-substituted-9-amino-2-acridinecarboxylic acid | |
| N-10 Alkylation | R-X (Alkyl halide) | 10-Alkyl-9-amino-2-acridinecarboxylic acid salt |
Advanced Spectroscopic and Electronic Characterization of 9 Amino 2 Acridinecarboxylic Acid
Photophysical Properties and Excited State Dynamics
The interaction of 9-Amino-2-acridinecarboxylic acid with light is characterized by strong absorption and intense fluorescence, governed by the electronic structure of the acridine (B1665455) moiety and influenced by its substituents and environment.
The electronic absorption spectrum of this compound derivatives is primarily dictated by the π-π* electronic transitions within the conjugated acridine ring system. In phosphate-buffered saline (PBS), a derivative, 3-(9-aminoacridin-2-yl)propionic acid, exhibits distinct absorption bands with maxima at approximately 254 nm and 405 nm. rsc.org The lower energy band around 405 nm is characteristic of the extensive conjugation in the acridine system and is the transition typically utilized for fluorescent excitation. rsc.org
Upon excitation of this long-wavelength absorption band, the molecule emits strong fluorescence. The emission spectrum is a mirror image of the absorption band, which is typical for many fluorophores. The fluorescence is a result of the molecule relaxing from the first excited singlet state (S₁) back to the ground electronic state (S₀). The specific wavelength of maximum emission is dependent on solvent polarity and pH, but excitation is commonly performed around 405 nm. rsc.org Theoretical studies on related acridine compounds confirm that these spectral features arise from transitions between molecular orbitals largely localized on the acridine framework. nih.gov
This compound and its derivatives are noted for their exceptional fluorescence efficiency. A derivative has been reported to have a very high fluorescence quantum yield (Φ) of 0.95 when measured in water. rsc.org This near-unity quantum yield indicates that the radiative decay pathway (fluorescence) is overwhelmingly dominant over non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state.
Complementing its high quantum yield, the molecule also possesses a remarkably long fluorescence lifetime (τ). In PBS, a lifetime of 17.0 ns has been measured for a derivative excited at 405 nm. rsc.org This is significantly longer than many common organic fluorophores. The combination of a high quantum yield and a long lifetime makes this compound derivatives highly sensitive reporters, as their fluorescence signal is both bright and persists long enough to be easily distinguished from background noise or autofluorescence in complex environments. rsc.orgnih.gov
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Absorption Maxima (λabs) | 254 nm, 405 nm | PBS | rsc.org |
| Fluorescence Quantum Yield (Φ) | 0.95 ± 0.02 | Water | rsc.org |
| Fluorescence Lifetime (τ) | 17.0 ns | PBS (λex = 405 nm) | rsc.org |
The photophysical properties of this compound are highly sensitive to the local environment, exhibiting both solvatochromic and pH-dependent behavior. The term solvatochromism describes the change in the color of a substance when it is dissolved in different solvents, which corresponds to shifts in its absorption and emission spectra. For related acridone (B373769) fluorophores, a blue shift in the emission spectrum and a change in quantum yield (from 0.95 in water to 0.29 in tetrahydrofuran) are observed as solvent polarity decreases. nih.gov This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation and its interaction with the surrounding solvent molecules.
The presence of the 9-amino group and the acridine ring nitrogen makes the molecule's fluorescence particularly responsive to pH. The fluorescence lifetime of a 9-aminoacridine (B1665356) derivative has been shown to be dependent on pH. rsc.org The underlying mechanism for this pH sensitivity in the parent 9-aminoacridine involves the protonation of the heterocyclic nitrogen in the acridine ring. nih.govresearchgate.net This protonation alters the electronic distribution within the conjugated system, leading to quenching of the fluorescence emission. nih.gov This predictable pH-dependent behavior allows this compound to be used as a fluorescent sensor for measuring pH gradients. nih.gov
When this compound is conjugated to other molecules, its excited state can be deactivated through energy transfer mechanisms, most notably Photoinduced Electron Transfer (PET). In PET, an electron is transferred from a nearby donor molecule to the excited fluorophore (or vice versa), quenching the fluorescence. Studies on the structurally similar acridon-2-ylalanine (Acd) fluorophore have shown that its fluorescence can be efficiently quenched by proximity to electron-rich amino acids such as tryptophan and tyrosine. nih.gov This quenching occurs through a PET mechanism and is a key principle in designing biosensors where a conformational change brings the acridine fluorophore into close contact with a quenching moiety, resulting in a measurable change in fluorescence signal.
Structural Elucidation through Resonant Techniques
Determining the precise three-dimensional structure and connectivity of this compound and its conjugates is critical for understanding its function. High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for this purpose.
The definitive chemical structure of this compound derivatives, including the position of the amino and carboxylic acid groups on the acridine frame, is confirmed using a suite of NMR techniques alongside mass spectrometry and X-ray crystallography. rsc.org
Multi-dimensional NMR spectroscopy provides detailed insights into both the covalent bonding framework (connectivity) and the through-space arrangement of atoms (conformation).
Connectivity: Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. rsc.org Two-dimensional techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to identify protons that are coupled to each other through bonds, allowing for the tracing of spin systems within the molecule. Heteronuclear correlation experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra are used to link protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. Together, these experiments allow for the unambiguous assignment of all proton and carbon signals and confirm the covalent structure.
Conformation: The spatial arrangement of the molecule, including the orientation of the carboxylic acid group relative to the acridine plane, can be investigated using the Nuclear Overhauser Effect (NOE). The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. The presence of cross-peaks in a NOESY spectrum between specific protons provides direct evidence of their spatial proximity, which is crucial for defining the molecule's three-dimensional conformation in solution. mdpi.com For molecules with restricted bond rotation, such as amides derived from the carboxylic acid group, NMR can also be used to study the presence and interconversion of different conformers (e.g., s-cis and s-trans). mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing non-covalent interactions within a molecular system. For this compound, these techniques would reveal the vibrational modes of the amino, carboxylic acid, and acridine ring systems, and how they are influenced by intermolecular forces like hydrogen bonding in the solid state.
The spectra of amino acids are known to be complex, with vibrational modes often coupled. nih.gov In the solid state, amino acids typically exist as zwitterions, which significantly influences the vibrational frequencies of the amino and carboxylate groups. rsc.org The analysis of these spectra would be aided by computational methods, such as Density Functional Theory (DFT), which can help in the assignment of vibrational modes. rsc.org
Expected Vibrational Bands:
The FT-IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups. The precise positions of these bands can indicate the nature of the intermolecular interactions. For instance, the involvement of the amino and carboxylic acid groups in hydrogen bonding would lead to shifts in their characteristic stretching and bending frequencies. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| Amino (NH₂) / Ammonium (NH₃⁺) | N-H Stretching | 3200-3500 (free), 2800-3200 (H-bonded) | Broad bands in the hydrogen-bonded region are characteristic of the zwitterionic form. |
| N-H Bending | 1550-1650 | Can overlap with C=C stretching bands from the acridine ring. | |
| Carboxylic Acid (COOH) / Carboxylate (COO⁻) | O-H Stretching | 2500-3300 (broad) | Characteristic of hydrogen-bonded dimers in the COOH form. Absent in the zwitterionic COO⁻ form. |
| C=O Stretching | 1700-1760 (dimer), 1650-1700 (H-bonded) | A key indicator of the protonation state. | |
| Asymmetric COO⁻ Stretching | 1550-1620 | Strong band, characteristic of the carboxylate group in the zwitterionic form. | |
| Symmetric COO⁻ Stretching | 1300-1420 | Another key indicator of the carboxylate group. | |
| Acridine Ring | C=C/C=N Stretching | 1400-1650 | A series of sharp bands characteristic of the aromatic system. |
| C-H Bending (out-of-plane) | 700-900 | The pattern of these bands can give information about the substitution on the aromatic rings. |
This table is predictive and based on characteristic vibrational frequencies for amino acids and aromatic carboxylic acids. nih.govrsc.orgresearchgate.netresearchgate.net
High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Derivatization Confirmation
High-resolution mass spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI) coupled to tandem mass spectrometry (MS/MS), is indispensable for confirming the molecular formula and elucidating the structure of a compound through its fragmentation patterns. nih.govresearchgate.net For this compound, HRMS would provide its exact mass, confirming its elemental composition with high accuracy.
The fragmentation of protonated α-amino acids under collision-induced dissociation (CID) typically involves neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and combinations of water and carbon monoxide (H₂O + CO). nih.govuni-muenster.denih.gov The acridine core itself is a stable aromatic system, but it can also undergo characteristic fragmentation.
Expected Fragmentation Pathways:
Upon ESI-MS/MS analysis of the protonated molecule [M+H]⁺, several key fragmentation pathways would be expected. The high-resolution capabilities would be crucial to distinguish between isobaric fragments (fragments with the same nominal mass but different elemental compositions). nih.gov
| Precursor Ion | Fragmentation | Neutral Loss | Expected Fragment m/z | Notes |
| [M+H]⁺ | Loss of water | H₂O | [M+H - 18]⁺ | A common fragmentation for carboxylic acids. |
| [M+H]⁺ | Loss of ammonia | NH₃ | [M+H - 17]⁺ | Characteristic loss from the amino group. |
| [M+H]⁺ | Loss of formic acid | HCOOH | [M+H - 46]⁺ | Loss of the entire carboxylic acid group. |
| [M+H]⁺ | Decarboxylation followed by water loss | CO + H₂O | [M+H - 46]⁺ | This pathway leads to an isobaric fragment to the loss of formic acid. |
| [M+H]⁺ | Loss of the carboxyl radical | •COOH | [M - 44]⁺ | Loss of the carboxylic acid functionality. |
This table presents predicted fragmentation pathways based on known fragmentation of amino acids and related heterocyclic compounds. nih.govresearchgate.netnih.govosti.gov
Isotopic fingerprinting, which analyzes the relative abundance of isotopes (e.g., ¹³C/¹²C), could potentially be used to trace the synthetic origin of the compound, although this is more commonly applied in metabolic and food web studies. nih.gov Furthermore, if the compound were to be derivatized, for example by esterification of the carboxylic acid, HRMS would be the definitive method to confirm the success of the reaction by observing the expected mass shift.
X-ray Crystallography and Solid-State Structural Investigations
Crystal Packing and Intermolecular Interactions in this compound Structures
The crystal structure of this compound would be heavily influenced by a network of intermolecular interactions. The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the nitrogen atom of the acridine ring and the oxygen atoms of the carboxylic acid) suggests that hydrogen bonding will be a dominant feature of the crystal packing. mdpi.comrsc.org
Based on studies of related molecules like acridine-9-carboxylic acid and various 9-aminoacridine derivatives, several key interactions can be predicted: nih.govnih.gov
Hydrogen Bonding: The zwitterionic nature of the molecule in the solid state would likely lead to strong N-H⁺···O⁻ hydrogen bonds. Other potential hydrogen bonds include N-H···N interactions between the amino group and the acridine ring nitrogen of an adjacent molecule, and C-H···O interactions. researchgate.netnih.gov
π-π Stacking: The planar acridine ring systems are expected to stack on top of one another, a common feature in the crystal structures of aromatic molecules. These π-π interactions play a significant role in the stabilization of the crystal lattice. mdpi.com
| Interaction Type | Donor | Acceptor | Role in Crystal Packing | Reference Example |
| Hydrogen Bond | Carboxylic Acid (O-H) | Pyridine Nitrogen | Forms robust acid-pyridine synthons, often driving co-crystal formation. | (3-hydroxybenzoic acid)·(acridine) figshare.com |
| Hydrogen Bond | Amine (N-H) | Carboxylate Oxygen | Key interaction in amino acid crystals, forming zwitterionic networks. | General amino acid crystals nih.gov |
| π-π Stacking | Acridine Ring | Acridine Ring | Stabilizes the crystal lattice through parallel stacking of aromatic systems. | 9-anthracenecarboxylic acid cocrystals mdpi.com |
| C-H···O Interaction | Aromatic C-H | Carboxyl Oxygen | Weaker interactions that contribute to the overall 3D packing. | 9-anthracenecarboxylic acid cocrystals mdpi.com |
This table summarizes intermolecular interactions observed in the crystal structures of related acridine and carboxylic acid compounds.
Polymorphism and Co-crystallization Studies of Acridinecarboxylic Acid Systems
Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility and stability. While it has been suggested that multi-component crystals are less prone to polymorphism, numerous examples now exist that contradict this. figshare.comresearchgate.net Carboxylic acids are known to exhibit polymorphism, and factors like the use of a polymorphic co-former can promote it in co-crystals. rsc.orgresearchgate.net Given the conformational flexibility of the carboxylic acid group and the potential for different hydrogen-bonding arrangements, it is plausible that this compound could exhibit polymorphism. Characterization techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be essential to identify and distinguish between different polymorphic forms. rsc.org
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a co-former) into the crystal lattice. nih.gov The formation of co-crystals is guided by the principles of crystal engineering, which uses predictable intermolecular interactions, or synthons, to build desired crystal structures.
For this compound, the carboxylic acid group is an excellent hydrogen bond donor, and the acridine nitrogen is a good acceptor. This makes the "acid-pyridine" synthon a highly probable and robust interaction for forming co-crystals with other pyridine-containing molecules. mdpi.comfigshare.com Similarly, the amino group can participate in hydrogen bonding with various co-formers. Amino acids themselves are increasingly being used as safe and effective co-formers to improve the properties of active pharmaceutical ingredients (APIs). nih.gov Studies on related systems, such as the co-crystals of 9-anthracenecarboxylic acid with dipyridines, have shown that co-crystallization can be used to tune properties like photoluminescence. mdpi.com The investigation of co-crystals of this compound could therefore open avenues to new materials with tailored properties. nih.gov
Reactivity and Mechanistic Investigations of 9 Amino 2 Acridinecarboxylic Acid
Acid-Base Chemistry and Protonation State Equilibrium
The presence of both an acidic carboxylic acid group and a basic amino group, in conjunction with the nitrogen atom in the acridine (B1665455) ring, endows 9-Amino-2-acridinecarboxylic acid with complex acid-base properties. The protonation and deprotonation equilibria of this molecule are crucial for its solubility, transport, and interaction with biological macromolecules.
Potentiometric and Spectrophotometric Determination of pKa Values
The acid dissociation constants (pKa) of this compound can be determined experimentally using potentiometric and spectrophotometric titration methods. researchgate.netnih.gov Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added. dergipark.org.trwho.int The pKa values correspond to the pH at the half-equivalence points on the titration curve. dergipark.org.tr This high-precision technique is well-suited for determining the pKa values of various substances. researchgate.netdergipark.org.tr
Spectrophotometric methods, on the other hand, rely on the change in the ultraviolet-visible (UV-Vis) absorption spectrum of the compound as the pH of the solution is varied. researchgate.net The presence of a chromophore, in this case, the acridine ring system, is a prerequisite for this method. researchgate.net As the molecule undergoes protonation or deprotonation, the electronic structure of the chromophore is altered, leading to shifts in the absorption maxima. By analyzing these spectral changes as a function of pH, the pKa values can be accurately calculated. nih.gov This method is particularly advantageous for compounds with low solubility or when only small sample quantities are available. researchgate.net
Table 1: Representative pKa Values of Related Compounds
| Compound | Functional Group | pKa Value |
| Acridine (protonated) | Ring Nitrogen | 5.6 |
| 9-Aminoacridine (B1665356) (protonated) | Amino Group | 9.99 |
| Benzoic Acid | Carboxylic Acid | 4.20 |
| Glycine | Carboxylic Acid | 2.34 |
| Glycine | Amino Group | 9.60 |
This table is for illustrative purposes and the values are approximate.
Influence of Substituents on Acidity and Basicity of the Acridine Skeleton
The acidity of the carboxylic acid group and the basicity of the amino group and the acridine ring nitrogen in this compound are significantly influenced by the electronic effects of its substituents. The acridine nucleus, being an electron-withdrawing group, is expected to increase the acidity of the 2-carboxylic acid group compared to a simple benzoic acid.
Redox Chemistry and Electrochemical Behavior
The extended π-system of the acridine ring makes this compound susceptible to oxidation and reduction reactions. The electrochemical behavior of this compound and its derivatives has been a subject of interest, particularly in the context of their biological activity.
Cyclic Voltammetry and Chronoamperometry Studies of Oxidation and Reduction Potentials
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to study the redox properties of 9-acridinyl amino acid derivatives. nih.gov These methods allow for the determination of oxidation and reduction potentials, providing insights into the ease with which the molecule accepts or donates electrons. nih.gov Studies on related 9-anilinoacridines have shown that these compounds undergo facile, chemically reversible, two-electron oxidation. nih.gov
For 9-acridinyl amino acid derivatives, CV studies have revealed multiple independent oxidation and reduction processes that are diffusion-controlled. nih.gov The redox potentials are influenced by the pH of the medium and the specific substituents on the acridine and amino acid moieties. nih.gov While specific CV data for this compound is not detailed in the provided search results, the following table presents representative redox potential data for related acridine derivatives to illustrate the expected electrochemical behavior.
Table 2: Representative Redox Potentials of Acridine Derivatives
| Compound | Technique | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |
| 9-Anilinoacridine derivative | CV | ~0.6 - 0.9 | Not reported |
| 9-Chloroacridine (B74977) | CV | Not reported | ~ -0.8 to -1.2 |
This table is for illustrative purposes and the values are approximate and highly dependent on experimental conditions.
Electrochemical Mechanisms of this compound
The electrochemical oxidation of 9-acridinyl amino acid derivatives is a complex process. nih.govresearchgate.net The acridine ring itself can undergo a two-electron oxidation. nih.gov This process is thought to proceed through the formation of a monomeric radical cation, which can then dimerize, followed by a second electron transfer to yield a new radical cation. nih.gov
The presence of the amino group at the 9-position introduces another electroactive site. nih.gov This secondary amine can undergo oxidation through the loss of a single electron, forming a monomeric radical cation that is stabilized by deprotonation. nih.gov
The reduction mechanism of the acridine ring also involves a two-electron transfer. nih.gov This process leads to the formation of a monomeric radical, which can then dimerize and subsequently form a new radical species. nih.gov The specific oxidation and reduction pathways and their potentials are influenced by the nature of the substituents on the acridine ring and the attached amino acid. nih.gov
Photoreactivity and Photodegradation Pathways
The extended aromatic system of the acridine core in this compound makes it a photoactive molecule, capable of absorbing UV and visible light. This absorption of light can lead to a variety of photochemical reactions and ultimately to the degradation of the molecule.
Upon absorption of light, the molecule is promoted to an excited electronic state. From this excited state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions. The interaction of excited 9-aminoacridine with other molecules can lead to fluorescence quenching through processes like electron transfer.
The photodegradation of acridine derivatives can proceed through various pathways. For instance, the photocatalytic degradation of acridine orange, a related compound, has been shown to involve N-demethylation as a primary degradation step. mdpi.com It is plausible that the photodegradation of this compound could involve reactions such as deamination, decarboxylation, and cleavage of the acridine ring system. The specific degradation products would depend on the reaction conditions, including the wavelength of light, the presence of oxygen, and the solvent. Studies on 9-aminoacridine have also highlighted its ability to induce DNA lesions upon irradiation, indicating its potential for photo-induced biological activity. nih.govnih.gov
Photo-induced Electron Transfer (PET) and Singlet Oxygen Generation Studies
The acridine ring system is a well-known chromophore that can participate in photo-induced electron transfer (PET) processes. Upon absorption of light, the acridine moiety is promoted to an excited state, becoming a potent electron donor or acceptor. The redox characteristics of acridine derivatives are key to their potential applications. nih.gov Studies on related 9-acridinyl amino acid derivatives have identified two primary electroactive regions: the nitrogen atom (N10) of the acridine ring and the enamine nitrogen. nih.gov The acridine ring can undergo a two-electron oxidation process, initially forming a radical cation. nih.gov
This inherent electronic property suggests that this compound is a candidate for PET reactions. In the presence of suitable electron donors or acceptors, irradiation can trigger an electron transfer, generating radical ions. This process is fundamental to the mechanism of many photocatalytic systems. rsc.org For instance, homogeneous photocatalytic systems based on acridine have been shown to facilitate complex chemical transformations through radical-mediated pathways. rsc.org The presence of the carboxylic acid and amino groups can further modulate the electronic properties of the acridine core and influence the efficiency and pathway of the PET process. organic-chemistry.org
The generation of singlet molecular oxygen (¹O₂), a highly reactive oxygen species, is another potential outcome of the photo-excitation of sensitizer (B1316253) molecules like acridines. While specific studies quantifying singlet oxygen generation by this compound are not widely documented, the general mechanism involves energy transfer from the triplet excited state of the photosensitizer to ground state molecular oxygen (³O₂). The efficiency of this process is a critical parameter for applications in photodynamic therapy. Research on other nitrogen-containing heterocyclic compounds and amino acid derivatives has demonstrated the generation of ¹O₂ upon illumination or chemical reaction. nih.govrsc.org For example, the reaction of amino acid-derived haloamines with hydrogen peroxide can produce singlet oxygen even without light. nih.gov The potential of this compound to act as a photosensitizer for ¹O₂ generation warrants further investigation.
Table 1: Key Concepts in Photochemical Reactivity
| Concept | Description | Relevance to this compound |
| Photo-induced Electron Transfer (PET) | A process where an electron is transferred from a donor to an acceptor molecule following the absorption of light by one of the species. | The acridine core is a known photosensitizer capable of initiating PET, forming radical intermediates. nih.govrsc.org |
| Singlet Oxygen (¹O₂) Generation | An electronically excited state of molecular oxygen formed by energy transfer from a photosensitizer in its excited triplet state. | Acridine derivatives can act as photosensitizers, suggesting a potential for ¹O₂ generation, though specific data is limited. |
| Electroactive Sites | Regions of a molecule that can be oxidized or reduced. | The acridine ring nitrogen (N10) and the exocyclic amino group are potential electroactive sites. nih.gov |
Photolysis Mechanisms and Stability Under Illumination
The stability of this compound under illumination is a critical factor for its practical applications. Photolysis, or the decomposition of a compound by light, can occur through various mechanisms. For this molecule, potential pathways involve both the acridine heterocycle and the amino acid substituent.
The acridine ring itself can undergo redox processes that may lead to degradation. nih.gov Furthermore, the amino acid portion of the molecule is susceptible to photodecomposition. Studies on aliphatic amino acids have shown that photolysis can proceed through mechanisms such as Norrish type I and type II reactions, as well as photodeamination, where the amino group is cleaved. nih.gov The specific pathway is often dependent on the pH of the solution, which dictates the ionic state of the amino and carboxylic acid groups. nih.gov For instance, at neutral pH, a primary photolysis pathway for some amino acids is deamination to produce the corresponding α-hydroxycarboxylic acid. nih.gov
Coordination Chemistry and Metal Complex Formation
The dual functionality of an amino group and a carboxylic acid group makes this compound an excellent candidate for use as a ligand in coordination chemistry.
Chelation Properties with Transition and Main Group Metal Ions
Amino acids are well-established chelating agents for a wide variety of metal ions. jocpr.comnih.gov The most common binding mode involves the simultaneous coordination of the amino group's nitrogen atom and one of the carboxylate group's oxygen atoms to a metal center. wikipedia.org This N,O-bidentate coordination forms a stable five-membered chelate ring. wikipedia.org It is highly probable that this compound exhibits similar chelation behavior, binding to metal ions to form stable complexes.
Table 2: Typical Coordination of Amino Acid Ligands with Metal Ions
| Metal Ion | Typical Coordination Geometry | Binding Mode |
| Cu(II) | Square-planar, Square-pyramidal, Octahedral | N,O-bidentate chelation wikipedia.orgresearchgate.net |
| Ni(II) | Octahedral | N,O-bidentate chelation jocpr.comresearchgate.net |
| Co(II) | Octahedral | N,O-bidentate chelation jocpr.comresearchgate.net |
| Zn(II) | Tetrahedral, Octahedral | N,O-bidentate chelation jocpr.com |
| Cd(II) | Octahedral | N,O-bidentate chelation jocpr.commdpi.com |
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Ligands
The bifunctional nature of this compound makes it a promising organic linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com The carboxylate group can bridge between metal centers, while the amino group can either coordinate to another metal ion or participate in hydrogen bonding to direct the formation of higher-dimensional networks. nih.gov
The synthesis of MOFs and coordination polymers often involves solvothermal reactions between a metal salt and the organic linker. researchgate.net Ligands similar to this compound, such as aminobenzoic acids, have been successfully used to create 1D, 2D, and 3D coordination polymers. nih.govnih.gov For example, 4-aminobenzoic acid has been shown to form one-dimensional chain structures with copper(II). nih.gov The extended aromatic system of the acridine core in this compound could also lead to significant π–π stacking interactions between layers or chains, further stabilizing the resulting framework. hhu.de
While specific MOFs or coordination polymers constructed from this compound are not extensively reported, the principles of reticular synthesis suggest its high potential for creating novel materials. The combination of the rigid, planar acridine unit and the flexible amino acid coordinating site could result in frameworks with interesting topologies and potential applications in areas such as luminescence, sensing, or catalysis. hhu.deresearchgate.net
Table 3: Examples of Building Blocks for Coordination Polymers and MOFs
| Ligand/Building Block | Metal Ion | Resulting Structure Type | Reference |
| 4-Aminobenzoic Acid | Cu(II) | 1D Coordination Polymer | nih.gov |
| 4-Aminobenzoic Acid Derivatives | Zn(II) | 3D Metal-Organic Framework (NUIG4 type) | nih.gov |
| L-Tryptophan / 4,4′-bipyridine | Cu(II) | 2D Coordination Polymer | hhu.de |
| 9-(Pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid | Cd(II) | 2D Metal-Organic Framework | researchgate.net |
Applications of 9 Amino 2 Acridinecarboxylic Acid in Advanced Materials and Analytical Sciences
Utilization in Functional Materials
The rigid, planar structure and inherent fluorescence of the acridine (B1665455) core, combined with the functional versatility of the amino and carboxylic acid groups, make 9-amino-2-acridinecarboxylic acid a compelling candidate for the design of novel functional materials. These materials often exhibit tailored optical and electronic properties, enabling their use in cutting-edge devices and systems.
Organic Light-Emitting Diode (OLED) and Photovoltaic Device Components
While direct research on this compound in OLED and photovoltaic devices is not extensively documented in the provided results, the broader class of acridine derivatives is recognized for its potential in these fields. Acridine-based compounds are known for their strong fluorescence, a key characteristic for emissive layers in OLEDs. sigmaaldrich.com The planar structure can facilitate intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices. The amino and carboxylic acid groups on the this compound scaffold offer reactive sites for further molecular engineering, allowing for the tuning of electronic properties and the synthesis of more complex structures suitable for hole-transporting, electron-transporting, or emissive layers in OLEDs and as components in organic photovoltaic cells.
Fluorescent Probes and Chemosensors for Specific Analytes
The acridine scaffold is a well-established platform for the development of fluorescent probes and chemosensors. 9-Aminoacridine (B1665356) itself has been utilized as a fluorescent probe to study the electrical diffuse layer associated with plant mitochondrial membranes. nih.gov Its fluorescence is sensitive to the surrounding ionic environment, demonstrating its utility as a sensor for cations. nih.gov
Derivatives of 9-aminoacridine have been designed as sophisticated chemosensors for various analytes. For instance, novel acridine-based fluorescent sensors have been synthesized to detect Cu(II) cations and, subsequently, amino acid anions in aqueous solutions. nih.gov These sensors operate on a "turn-off" or "turn-on" fluorescence mechanism upon binding to the target analyte. nih.gov Another example involves a chemosensor system composed of cucurbit nih.govuril and acridine hydrochloride, which can recognize specific amino acids like L-Phe, L-Trp, L-Arg, L-His, and L-Lys through changes in its fluorescence. nih.govworktribe.com The design of such chemosensors often relies on the principle of indicator displacement assays (IDAs), where the analyte displaces a fluorescent indicator from a receptor, causing a change in the optical signal. epfl.ch
The development of fluorescent amino acids (FlAAs) is a significant area of research, with the goal of creating probes that can be incorporated into peptides and proteins to study their structure and function. chemrxiv.org While specific research on this compound as a FlAA is not detailed, the synthesis of acridon-2-ylalanine (Acd), a related fluorescent amino acid, highlights the potential of the acridine core in this application. nih.gov Acd exhibits a high quantum yield and a long fluorescence lifetime, making it a useful probe for protein conformational studies. nih.gov
Self-Assembled Systems and Supramolecular Architectures
Self-assembly is a powerful strategy for constructing complex and functional nanomaterials from molecular building blocks. nih.gov Amino acids and their derivatives are particularly interesting components for self-assembly due to their ability to form various non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov These interactions can lead to the formation of diverse supramolecular architectures, including nanofibers, nanorods, and hydrogels. nih.govnih.gov
The acridine moiety, with its planar aromatic structure, can drive self-assembly through π-π stacking interactions. While direct evidence for the self-assembly of this compound is not provided, the principles of supramolecular chemistry suggest its potential to form ordered aggregates. The combination of the flat acridine core and the hydrogen-bonding capabilities of the amino and carboxylic acid groups could lead to the formation of well-defined supramolecular structures. The construction of supramolecular architectures from biomolecules like nucleic acids and peptides is an active area of research, aiming to create biocompatible nanomaterials. nih.gov The design of such systems often involves dynamic and reversible bond formation to create organized assemblies. frontiersin.org
Integration into Polymers and Nanomaterials for Enhanced Properties
The incorporation of functional molecules like this compound into polymers and nanomaterials can impart them with new or enhanced properties. The amino and carboxylic acid groups provide convenient handles for covalent attachment to polymer backbones or nanoparticle surfaces. This integration can lead to materials with tailored optical, electronic, or sensing capabilities.
For example, amino acid-metal coordinated nanomaterials (AMCNs) are an emerging class of materials with potential biomedical applications. researchgate.net The coordination of amino acids to metal centers can result in nanostructures with specific targeting abilities and therapeutic or imaging functionalities. researchgate.net While not directly involving this compound, this research highlights a strategy where the amino acid moiety could be used to create functional nanomaterials.
Furthermore, the conjugation of 9-aminoacridine to peptides has been explored to modulate their interaction with DNA. nih.gov This approach demonstrates how the acridine unit can be integrated into biomolecular systems to influence their properties.
Role in Advanced Analytical Methodologies
The inherent fluorescence of the acridine core makes it a valuable tool in various analytical techniques that rely on sensitive detection methods.
Fluorescent Labeling Reagents for Research Applications
Fluorescent labeling is a cornerstone of modern biological and chemical research, enabling the visualization and quantification of molecules of interest. Amine-reactive fluorescent dyes are widely used to label proteins, peptides, and other biomolecules. biomol.com The amino group of this compound could potentially be modified to create a reactive derivative suitable for labeling, although the carboxylic acid group would also need to be considered.
More directly, derivatives of acridine have been developed as fluorescent labeling reagents. For instance, 2-(9-acridone)-ethyl chloroformate (AEC-Cl) has been synthesized and used for the rapid and efficient labeling of free amino acids for analysis by high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.net This reagent reacts with primary and secondary amino groups to yield highly fluorescent and stable derivatives. researchgate.net Similarly, acridine-9-N-acetyl-N-hydroxysuccinimide (AAHS) has been used to label amines, producing amides with strong fluorescence. researchgate.net
These examples, while not directly employing this compound, underscore the utility of the acridine scaffold in creating effective fluorescent labeling reagents for sensitive analytical applications. The development of such reagents is crucial for advancing research in proteomics, metabolomics, and other fields requiring the detection of trace amounts of analytes.
Interactive Data Table: Properties of Related Acridine Compounds
| Compound Name | CAS Number | Molecular Formula | Application | Excitation (nm) | Emission (nm) | Reference |
| 9-Aminoacridine | 90-45-9 | C13H10N2 | Fluorescent probe for membrane potential | - | - | nih.gov |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | 3548-09-2 | C14H11ClN2O | Fluorescent probe for DNA and pH gradients | 411 | 475 | caymanchem.com |
| Acridon-2-ylalanine (Acd) | - | - | Fluorescent amino acid for protein studies | - | - | nih.gov |
| 2-(9-acridone)-ethyl chloroformate (AEC-Cl) | - | - | Fluorescent labeling reagent for amino acids | 268 | 438 | researchgate.net |
| Acridine | 260-94-6 | C13H9N | Nucleic acid stain | 392 | - | sigmaaldrich.com |
| 9-Acridinecarboxylic acid | 332927-03-4 | C14H9NO2 | - | - | - | sigmaaldrich.comsigmaaldrich.com |
Chromatographic Detection Enhancement Agents
There is no available research demonstrating the use of this compound as a pre-column or post-column derivatization reagent to enhance the detection of analytes in chromatographic separations. The core principle of such agents is to attach a chromophoric or fluorophoric tag to target molecules that otherwise lack detectable properties.
While other acridine-based compounds, such as 9-isothiocyanatoacridine (B1218491) and 2-(9-acridone)-ethyl chloroformate, have been successfully used to "tag" amino acids and other primary amines for HPLC analysis, no such application has been documented for this compound. The functional groups of this compound—a carboxylic acid and an amino group on the acridine core—suggest potential for various conjugation chemistries. However, without published research, any discussion of its efficacy, reaction conditions, or the stability of its derivatives would be purely speculative.
Spectrophotometric and Fluorimetric Reagents for Trace Analysis in Environmental and Biological Samples (Non-Clinical)
Similarly, the role of this compound as a reagent in spectrophotometric and fluorimetric analysis for detecting trace substances in environmental or non-clinical biological samples is not supported by available data. The acridine structure is a well-established fluorophore, and the related compound, 9-acridinecarboxylic acid, has been studied for its fluorescence spectral characteristics. This property is fundamental for a sensitive fluorimetric reagent.
However, a reagent's utility also depends on its selectivity, the stability of the complexes it forms with analytes, and a well-characterized response under various conditions (e.g., pH, solvent polarity). No studies detailing these crucial parameters for this compound in the context of trace analysis could be located. Therefore, no data tables on its molar absorptivity, quantum yields in the presence of specific analytes, or limits of detection in environmental and biological matrices can be provided.
Biomolecular Interaction Studies of 9 Amino 2 Acridinecarboxylic Acid Non Clinical/non Therapeutic Focus
Fundamental Interactions with Nucleic Acids
The planar aromatic structure of the acridine (B1665455) ring is a key determinant of its interaction with nucleic acids. This interaction is a hallmark of the aminoacridine class of compounds and is primarily characterized by intercalation.
Mechanistic Investigations of DNA/RNA Intercalation and Groove Binding
The primary mechanism by which 9-aminoacridine (B1665356) derivatives interact with double-stranded DNA is through intercalation, where the planar acridine ring inserts itself between adjacent base pairs of the DNA double helix. This mode of binding is favored due to the flat, aromatic nature of the acridine core. The amino group at the 9-position is crucial for this interaction, as it is typically protonated at physiological pH, leading to a positively charged molecule that can electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA.
While intercalation is the dominant binding mode, the potential for groove binding should not be entirely dismissed. The substituents on the acridine ring can influence the preferred mode of interaction. For instance, bulky side chains might hinder intercalation and favor binding within the minor or major grooves of the DNA. The carboxylic acid group at the 2-position of 9-Amino-2-acridinecarboxylic acid could potentially engage in hydrogen bonding interactions within the grooves, further stabilizing the complex.
Studies on related compounds, such as 9-aminoacridine carboxamide-platinum complexes, have demonstrated that the acridine moiety facilitates DNA binding. sci-hub.se Similarly, research on other 9-substituted acridines has highlighted that the nature of the substituent can influence the sequence specificity of intercalation. nih.gov For example, some derivatives show a preference for GC-rich regions over AT-rich regions. The interaction of 9-aminoacridines can also interfere with the binding of DNA-associated proteins, as seen in the case of FoxP3, where these compounds were found to disrupt its binding to DNA. nih.gov
It is also important to note that aminoacridines can interact with RNA. mdpi.com Given the structural similarities between DNA and RNA, intercalation is also a plausible mechanism for the interaction of this compound with double-stranded RNA regions or complex RNA structures.
Spectroscopic Signatures of Nucleic Acid Complexation (e.g., Fluorescence Quenching, Induced Circular Dichroism)
A common and powerful technique to study the binding of aminoacridines to nucleic acids is fluorescence spectroscopy. The intrinsic fluorescence of the acridine ring is highly sensitive to its local environment. Upon intercalation into the DNA double helix, the fluorescence of 9-aminoacridine and its derivatives is typically quenched. ysu.amnih.gov This quenching phenomenon is a result of the altered electronic environment and the non-radiative energy transfer to the DNA bases. The extent of fluorescence quenching can be used to determine binding parameters such as the binding constant (K) and the number of binding sites (n).
The following table illustrates typical data obtained from a fluorescence quenching experiment:
| [DNA] (µM) | Fluorescence Intensity (a.u.) | Fraction Bound |
| 0 | 100 | 0 |
| 10 | 85 | 0.15 |
| 20 | 72 | 0.28 |
| 40 | 55 | 0.45 |
| 60 | 43 | 0.57 |
| 80 | 35 | 0.65 |
| 100 | 30 | 0.70 |
This is a representative data table and does not reflect actual experimental results for this compound.
Another spectroscopic technique that provides valuable information about the interaction is Circular Dichroism (CD). DNA itself is a chiral molecule and exhibits a characteristic CD spectrum. Upon binding of an achiral intercalator like an aminoacridine, an induced CD (ICD) signal is often observed in the absorption region of the ligand. The shape and magnitude of the ICD signal can provide insights into the geometry of the intercalated complex and the orientation of the acridine ring with respect to the DNA base pairs.
Influence on Nucleic Acid Conformation, Stability, and Supercoiling (In Vitro Studies)
The intercalation of 9-aminoacridine derivatives into the DNA double helix inevitably leads to significant conformational changes. The insertion of the planar ring system between base pairs causes a localized unwinding of the helix and an increase in the length of the DNA molecule. This unwinding can be quantified using techniques such as viscometry or by observing the change in the linking number of supercoiled plasmid DNA in gel electrophoresis assays. Studies on 9-aminoacridine carboxamide Pt complexes have shown that these compounds can unwind DNA to a greater extent than cisplatin. sci-hub.se
The binding of intercalators also generally increases the thermal stability of the DNA double helix. This stabilization is reflected in an increase in the melting temperature (Tm), which is the temperature at which half of the double-stranded DNA has dissociated into single strands. The magnitude of the Tm increase is dependent on the binding affinity of the compound.
In the context of supercoiled DNA, intercalation removes negative supercoils. As the concentration of the intercalator increases, the negatively supercoiled DNA becomes progressively relaxed and can even become positively supercoiled. This effect can be visualized and quantified using agarose (B213101) gel electrophoresis.
Interactions with Proteins and Enzymes
While the primary biological target of many aminoacridines is considered to be nucleic acids, their interactions with proteins and enzymes are also of significant interest from a mechanistic standpoint.
Binding Site Analysis on Model Proteins via Spectroscopic and Isothermal Titration Calorimetry (ITC)
The interaction of small molecules like this compound with proteins can be investigated using various biophysical techniques. Fluorescence spectroscopy can be employed if the protein contains fluorescent amino acid residues like tryptophan or tyrosine. Binding of the acridine derivative near these residues can lead to quenching of the intrinsic protein fluorescence, providing information about the binding affinity.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. By titrating a solution of the protein with the ligand, one can determine the binding constant (Ka), the stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes. This provides a complete thermodynamic profile of the binding process.
For instance, studies on the interaction of 9-peptidylaminoacridines with proteins like pepsin and serum albumin have utilized fluorescence and other spectroscopic methods to characterize the binding sites and kinetics. nih.gov While no specific ITC data for this compound is available, a hypothetical ITC binding isotherm might look like this:
| Injection Number | Ligand Concentration (µM) | Heat Change (µcal/sec) |
| 1 | 5 | -0.1 |
| 5 | 25 | -0.5 |
| 10 | 50 | -0.8 |
| 15 | 75 | -0.6 |
| 20 | 100 | -0.3 |
| 25 | 125 | -0.1 |
This is a representative data table and does not reflect actual experimental results for this compound.
Enzyme Inhibition Studies as Mechanistic Probes (Non-Therapeutic Context)
In a non-therapeutic context, studying the inhibition of specific enzymes by this compound can serve as a valuable tool to probe the mechanism of action of the enzyme or to understand the structural features of the compound that are important for binding. For example, acridine derivatives have been studied as inhibitors of enzymes like acetylcholinesterase. nih.gov
The inhibition can be competitive, non-competitive, or uncompetitive, and kinetic studies can elucidate the mode of inhibition. By determining the inhibition constant (Ki), one can quantify the potency of the compound as an inhibitor. Such studies can reveal whether the compound binds to the active site of the enzyme or to an allosteric site, providing insights into the structure-activity relationship. For example, a study on 9-aminoacridines identified their ability to inhibit the DNA-binding activity of the FoxP3 protein, which in turn affects its regulatory function. nih.gov This highlights how these compounds can modulate protein function through direct binding and interference with protein-DNA interactions.
Fluorescent Tagging for Protein Localization and Dynamics in Research Systems
There is no specific information available in the reviewed scientific literature regarding the use of this compound as a fluorescent tag for studying protein localization and dynamics. Research in this area tends to focus on other fluorescent amino acids and acridine derivatives which have been optimized for brightness, photostability, and efficient incorporation into proteins.
Cellular Uptake and Intracellular Distribution in Model Systems (Excluding Clinical Relevance)
Detailed studies concerning the cellular uptake and subsequent intracellular distribution of this compound in non-clinical model systems are not present in the available literature.
No research data or experimental findings were found that specifically document the permeation of this compound across artificial lipid bilayers or within vesicle-based model systems. Such studies are crucial for understanding the passive diffusion potential of a compound across a cell membrane, but this has not been reported for this molecule.
There are no available reports or scientific papers demonstrating the application of this compound in live-cell imaging or its use as a fluorescent probe for localizing within specific intracellular compartments via microscopy.
Theoretical and Computational Studies of 9 Amino 2 Acridinecarboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structures, which are fundamental to a molecule's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) for Ground State Geometries, Energies, and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries (bond lengths and angles), energies, and vibrational frequencies.
For 9-aminoacridine (B1665356), a close analog of 9-amino-2-acridinecarboxylic acid, DFT calculations have been employed to optimize its molecular geometry. These calculations are often performed using various functionals and basis sets to find a balance between computational cost and accuracy. For instance, studies on 9-aminoacridine complexes have utilized functionals like ωB97X-D and M06 with basis sets such as def2-SVP to achieve reliable geometries. acs.orgnih.gov The inclusion of solvent effects, often through implicit models, can further refine the calculated geometry to better represent the molecule's state in solution. acs.orgnih.gov
A comparison between calculated and experimental X-ray diffraction data for related compounds, such as 9-aminoacridinium (B1235168) picrate, shows good agreement, validating the accuracy of the DFT-optimized structures. eurjchem.comresearchgate.net The optimized geometry of 9-aminoacridine reveals a nearly planar tricyclic ring system, a characteristic feature that is crucial for its interaction with DNA.
Table 1: Selected Calculated vs. Experimental Geometric Parameters for a 9-Aminoacridine Derivative (9-Aminoacridinium Picrate)
| Parameter | Bond/Angle | Calculated (DFT) | Experimental (X-ray) |
| Bond Length (Å) | C1-C2 | 1.381 | 1.378 |
| C9-N10 | 1.345 | 1.343 | |
| C13-N14 | 1.332 | 1.330 | |
| Bond Angle (°) | C1-C11-C4 | 119.5 | 119.3 |
| C12-C10-C11 | 118.2 | 118.1 | |
| C9-N14-H14A | 120.0 | - |
Data adapted from a study on 9-aminoacridinium picrate, a salt of 9-aminoacridine. eurjchem.comresearchgate.net The calculated values were obtained using DFT methods, and the experimental values are from single-crystal X-ray diffraction.
Vibrational frequency calculations are also performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to further validate the computational model.
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules. It allows for the prediction of electronic absorption spectra (UV-Vis) by calculating the energies of vertical excitations from the ground state to various excited states.
TD-DFT calculations on 9-aminoacridine and its derivatives have been used to interpret their experimental UV-Vis spectra. acs.orgnih.gov The choice of functional is crucial for accurate predictions, with range-separated hybrids like CAM-B3LYP often providing good results for charge-transfer excitations, which are common in these types of molecules. nih.gov The calculations provide information on the excitation energies (corresponding to the absorption maxima, λmax), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π*). researchgate.netmedium.comyoutube.com
For 9-aminoacridine derivatives, the lowest energy transitions in the UV-Vis spectrum are typically assigned to HOMO → LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transitions, which are predominantly of π → π* character localized on the acridine (B1665455) chromophore.
Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a 9-Aminoacridine Derivative
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 2.95 | 420 | 0.15 | HOMO → LUMO |
| S2 | 3.10 | 400 | 0.08 | HOMO-1 → LUMO |
| S3 | 3.45 | 359 | 0.25 | HOMO → LUMO+1 |
This table presents hypothetical yet representative data based on typical TD-DFT calculations for acridine derivatives.
Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)
DFT also provides a framework for calculating various reactivity descriptors that help in predicting the reactive sites of a molecule. The molecular electrostatic potential (MEP) map visually represents the charge distribution and is useful for identifying regions susceptible to electrophilic and nucleophilic attack.
Fukui functions are another powerful tool derived from conceptual DFT to pinpoint reactive sites. youtube.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. faccts.de By analyzing the condensed Fukui functions for electrophilic (f-), nucleophilic (f+), and radical (f0) attacks, one can predict the most likely atoms to participate in a reaction. bas.bgresearchgate.netnih.gov
For a molecule like this compound, the Fukui functions would likely indicate that the nitrogen atoms of the acridine ring and the amino group are susceptible to electrophilic attack, while certain carbon atoms in the ring system would be more prone to nucleophilic attack.
Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N(amino) | 0.08 | 0.15 | 0.115 |
| N(ring) | 0.12 | 0.10 | 0.110 |
| C(9) | 0.15 | 0.05 | 0.100 |
| C(carbonyl) | 0.18 | 0.02 | 0.100 |
This table presents illustrative values to demonstrate the type of data obtained from Fukui function analysis. The higher the value, the more reactive the site is for the respective type of attack.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time.
Solvent Effects on Molecular Conformation and Dynamics
The solvent environment can significantly influence the conformation and dynamics of a molecule. MD simulations in explicit solvent can capture these effects by modeling the interactions between the solute and individual solvent molecules. Studies on acridine have shown that the nature of the solvent can influence the aggregation behavior and the resulting solid-state structure upon crystallization. researchgate.net For a molecule with a carboxylic acid group like this compound, the solvent's polarity and hydrogen-bonding capacity would be expected to play a crucial role in its conformational preferences and dynamics, particularly concerning the orientation of the carboxylic acid group relative to the acridine ring.
Protein-Ligand and DNA-Ligand Binding Simulations (Mechanistic, Non-Drug Design)
MD simulations are extensively used to investigate the binding of small molecules to biological macromolecules like proteins and DNA, providing mechanistic insights at an atomic level. scispace.com For 9-aminoacridine derivatives, which are known to intercalate into DNA, MD simulations have been instrumental in elucidating the binding modes and the energetics of these interactions. acs.orgnih.govresearchgate.net
These simulations can reveal the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-DNA complex. nih.govrsc.org For example, simulations can show how the planar acridine ring stacks between the DNA base pairs and how the substituents on the ring interact with the DNA grooves. Analyses of the simulation trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can provide information on the stability of the complex and the flexibility of different regions of the molecule and the DNA. scispace.com Such studies are crucial for understanding the fundamental mechanisms of interaction, independent of any drug design applications.
Table 4: Common Analyses in MD Simulations of Ligand-DNA Interactions
| Analysis | Description | Insights Gained |
| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the simulation and convergence of the system. |
| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Flexibility of different parts of the ligand and the DNA. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and DNA. | Identifies key interactions responsible for binding specificity. |
| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction. | Quantifies the affinity of the ligand for the DNA. |
Self-Assembly Simulations of Acridinecarboxylic Acid Derivatives
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a phenomenon of significant interest in materials science and nanotechnology. For acridine derivatives, including this compound, self-assembly is primarily driven by non-covalent intermolecular interactions. While specific molecular dynamics simulations on the self-assembly of this compound are not extensively documented in publicly available literature, theoretical and computational studies of related acridine compounds provide a strong basis for understanding the potential aggregation behavior of this molecule.
The primary driving forces for the self-assembly of acridine derivatives are π-π stacking interactions between the planar aromatic acridine cores. nih.gov These interactions are a result of electrostatic and van der Waals forces between the electron-rich and electron-poor regions of the aromatic rings. nih.gov The planar structure of the acridine molecule facilitates close packing and energetically favorable stacking. researchgate.net
In addition to π-π stacking, hydrogen bonding plays a crucial role, particularly for derivatives like this compound which possesses both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carboxylic acid group). nih.govorgchemres.org The amino group at the 9-position and the carboxylic acid group at the 2-position can form intermolecular hydrogen bonds, leading to the formation of one-dimensional chains or more complex two- and three-dimensional networks. The directionality and strength of these hydrogen bonds can significantly influence the morphology of the resulting self-assembled structures. orgchemres.org
Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools to investigate these self-assembly processes at the molecular level. nih.govcuny.edunih.govmdpi.com DFT calculations can be employed to determine the optimized geometries and interaction energies of small molecular clusters, providing insights into the most stable dimeric and trimeric configurations. nih.gov MD simulations, on the other hand, can model the dynamic behavior of a large number of molecules over time, allowing for the observation of the aggregation process and the characterization of the resulting supramolecular structures. cuny.edunih.govnih.gov These simulations can provide detailed information on the radial distribution functions, solvent accessible surface area, and the specific types of intermolecular contacts that stabilize the assemblies. nih.gov
Table 1: Potential Intermolecular Interactions and Computational Methods for Studying the Self-Assembly of this compound
| Intermolecular Interaction | Expected Contribution to Self-Assembly | Relevant Computational Method | Key Parameters from Simulation |
| π-π Stacking | Major driving force due to the large aromatic surface of the acridine core. | Molecular Dynamics (MD), Density Functional Theory (DFT) | Interplanar distance, stacking angle, interaction energy. |
| Hydrogen Bonding | Significant contribution from the amino and carboxylic acid groups, directing the assembly into specific architectures. | MD, DFT, Quantum Theory of Atoms in Molecules (QTAIM) | Bond distance, bond angle, electron density at bond critical points. |
| Van der Waals Forces | General contribution to the overall cohesion of the assembly. | MD | Lennard-Jones potential parameters, interaction energies. |
| Electrostatic Interactions | Contribution from the partial charges on the nitrogen, oxygen, and hydrogen atoms. | MD, DFT with electrostatic potential mapping | Coulombic interaction energies, molecular electrostatic potential maps. |
Future Directions and Emerging Research Avenues for 9 Amino 2 Acridinecarboxylic Acid
Development of Novel Synthetic Methodologies for Structurally Diverse Acridine (B1665455) Scaffolds
The synthesis of the acridine core has traditionally relied on methods like the Bernthsen and Ullmann reactions, which often involve harsh conditions. nih.govresearchgate.netmdpi.com Modern research is focused on developing more efficient, versatile, and environmentally benign synthetic routes to produce structurally diverse acridine derivatives.
Recent advancements include one-pot, multi-component reactions that streamline the synthesis process. rsc.org A notable development is the use of copper-catalyzed tandem cyclizations, which offer a precious-metal-free and operationally simple method for assembling acridine structures with good functional group compatibility. rsc.org Another innovative approach combines the photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation, a method that simplifies the synthesis of unsymmetrical and multi-substituted acridine derivatives. chemistryviews.org This modular technique allows for easy incorporation of various substitutions in the precursor molecules. chemistryviews.org
Furthermore, green chemistry principles are being integrated into acridine synthesis. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times while using eco-friendly solvents like water. sioc-journal.cnrsc.org The use of reusable, heterogeneous catalysts, such as a Co/C material derived from rice husks, further enhances the sustainability of these methods. rsc.org
Table 1: Comparison of Modern Synthetic Methodologies for Acridine Scaffolds
| Methodology | Key Features | Catalyst/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Modular Photo-Excitation/Copper-Mediated Cascade | Modular assembly from o-alkyl nitroarenes and coupling with alkyl halides. | Copper | Simplifies synthesis of diverse, unsymmetric, and multi-substituted acridines; one-pot formation. | chemistryviews.org |
| Copper-Catalyzed Amination/Annulation | Tandem cyclization between arylboronic acids and anthranils. | Copper | One-pot protocol, precious-metal-free, good functional group tolerance. | rsc.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Co/C from rice husks | Fast, high-yield, uses eco-friendly solvent (water), catalyst is reusable. | rsc.org |
| One-Pot Reductive Amination/Substitution | Direct derivatization of 9-aminoacridine (B1665356). | Suitable reducing agents | Simple "one-pot" approach for a large scope of 9-aminoacridine derivatives. | google.com |
Exploration of Next-Generation Functional Materials Based on Acridine Derivatives
The inherent properties of the acridine ring system make it an excellent candidate for the development of advanced functional materials. sioc-journal.cn The large, planar conjugated ring structure is central to its use in fluorescent dyes and imaging agents. sioc-journal.cnresearchgate.net Research is now pushing beyond these traditional applications into next-generation materials.
One of the most promising areas is in organic electronics. Acridine derivatives are being investigated as alternatives to metal-based semiconductor materials, showing potential value in the field of organic electroluminescence. sioc-journal.cn Their tunable electronic properties, which can be modified by adding different functional groups, are key to this application.
In the realm of material protection, acridine derivatives have proven to be highly efficient corrosion inhibitors for various metals and alloys, even in harsh acidic conditions. nih.gov Their effectiveness stems from the planar aromatic system and the nitrogen heteroatom, which facilitate strong interaction with metal surfaces. nih.govmdpi.com
Table 2: Functional Materials Based on Acridine Derivatives
| Material Type | Acridine Derivative Example | Function/Application | Key Property | Reference |
|---|---|---|---|---|
| Fluorescent Dye | Generic Acridine Dyes | Bioimaging, dyeing silks and leather | Strong fluorescence, planarity | researchgate.netroyalsocietypublishing.org |
| Organic Semiconductor | Various Acridine Derivatives | Electroluminescent materials | Large conjugated ring system | sioc-journal.cn |
| Corrosion Inhibitor | 9-aminoacridine, 2-methyl-9-phenyl-1,2,3,4-tetrahydroacridine (MPTA) | Protection of mild steel and X80 steel in 15% HCl | Planar structure, multiple π-bonds, nitrogen lone pair for metal surface interaction | nih.gov |
Integration into Hybrid Systems for Synergistic Properties and Multi-Modal Applications
A significant emerging trend is the integration of acridine derivatives into hybrid systems, combining them with other molecules or materials to achieve synergistic effects and multi-modal functionalities. This approach creates materials with enhanced or entirely new capabilities.
For example, hybrid systems of acridine and inorganic moieties have been developed. An acriflavine-Zn2+ complex demonstrated superior corrosion inhibition for mild steel compared to acriflavine (B1215748) alone. nih.gov In the biomedical field, non-covalent ternary systems composed of a DNA-acridine hybrid, an unmodified DNA strand, and a lanthanide ion (Lu³⁺) have been designed for the site-selective hydrolysis of RNA. rsc.org This showcases a sophisticated application where the acridine moiety acts as a DNA intercalator to guide a catalytic process.
Another innovative application is in targeted chemo-radionuclide therapy. Iodo-acridine carboxamides have been developed as agents for melanoma therapy. nih.gov These compounds show specific affinity for melanin, and when radiolabeled with iodine isotopes, they can deliver a targeted dose of radiation to tumor cells, combining chemotherapy and radiotherapy in a single molecular agent. nih.gov
Advanced Computational Design and Predictive Modeling of Acridine-Based Molecules
The development of new acridine-based molecules is increasingly being accelerated by advanced computational methods. tandfonline.commdpi.com Techniques like Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are becoming indispensable tools for designing and predicting the properties of novel compounds before their synthesis.
Computational studies are used to understand the electronic properties, reaction mechanisms, and interaction energies of acridine derivatives. royalsocietypublishing.orgtandfonline.comnih.gov For instance, DFT calculations have been used to investigate the sensing mechanism of acridine-based chemosensors, explaining the selectivity for certain ions by calculating binding energies. royalsocietypublishing.org In the development of photocatalysts, computational studies help in determining redox potentials and understanding the catalytic cycle. nih.gov
Molecular docking is widely employed to predict how acridine derivatives will bind to biological targets, such as enzymes or DNA. tandfonline.comacs.org This is crucial in drug discovery for designing molecules with high affinity and specificity. These in silico screening methods allow researchers to rapidly evaluate large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. acs.orgrsc.org
Table 3: Application of Computational Methods in Acridine Research
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating chemosensor mechanisms | Binding energies, understanding anion selectivity | royalsocietypublishing.org |
| Molecular Docking | Designing enzyme inhibitors | Predicting binding modes and affinities to target proteins (e.g., MARK4 kinase) | acs.org |
| QSAR Modeling | Predicting physicochemical properties | Developing regression models for properties like boiling point and heat of formation | mdpi.com |
| Combined Mechanistic Studies (KIEs, VTNA, DFT) | Investigating photocatalytic reaction mechanisms | Understanding redox potentials and key steps in catalytic cycles | nih.gov |
Interdisciplinary Research Foci (e.g., Bio-inspired Materials, Advanced Chemo-sensors, Smart Catalysts)
The future of research on 9-Amino-2-acridinecarboxylic acid and its analogs lies at the intersection of chemistry, biology, and materials science. Several key interdisciplinary areas are emerging as particularly fruitful.
Bio-inspired Materials: Leveraging the natural ability of acridine to intercalate into DNA, researchers are designing novel bio-inspired materials. nih.govnih.gov This includes the development of DNA-acridine hybrids for applications in biotechnology, such as the targeted cleavage of RNA. rsc.org
Advanced Chemo-sensors: There is a continuous drive to create more sensitive and selective chemosensors. Acridine-based fluorescent sensors are being developed for a wide range of analytes, including metal ions like Fe³⁺, Ni²⁺, and Cu²⁺, as well as anions like fluoride. researchgate.netroyalsocietypublishing.orgnih.govrsc.org A key goal is the successful application of these sensors for determining ion concentrations in living cells, which has already been achieved in some cases. researchgate.netnih.gov
Smart Catalysts: Acridine derivatives are at the heart of new "smart" catalytic systems. Acridine photocatalysis, in particular, has emerged as a powerful tool in organic synthesis. rsc.org These catalysts can be activated by visible light and exhibit tunable excited-state reduction potentials, making them highly effective for a variety of oxidative transformations. chemistryviews.orgnih.gov Research is focused on merging acridine photocatalysis with other catalytic processes, such as transition metal catalysis, to create dual-catalytic systems that can facilitate previously inaccessible chemical reactions. nih.gov
Table 4: Acridine-Based Advanced Chemosensors
| Sensor Type | Target Analyte | Detection Limit | Key Feature | Reference |
|---|---|---|---|---|
| Fluorescence Chemosensor (L1) | Fe³⁺ | 4.13 μM | Selective fluorescence response; tested in living cells. | researchgate.netnih.gov |
| Fluorescence Chemosensor (L2) | Ni²⁺ | 1.52 μM | Selective fluorescence response; tested in living cells. | researchgate.netnih.gov |
| Fluorescence Chemosensor (ACC) | Cu²⁺ | 0.12 μM | One-step synthesis; high selectivity. | rsc.org |
| Turn-on Chemosensor (Acridine-thiosemicarbazone) | F⁻ | Not specified | Colorimetric and fluorescent detection; high selectivity over other anions. | royalsocietypublishing.org |
Q & A
Q. What are the recommended methods for synthesizing 9-Amino-2-acridinecarboxylic acid in a laboratory setting?
Synthesis typically involves multi-step organic reactions, such as:
- Friedel-Crafts acylation to introduce the carboxylic acid group to the acridine backbone.
- Nitration and reduction to install the amino group at the 9-position.
- Purification via recrystallization using solvents like ethanol or dimethylformamide (DMF) to isolate the compound. Key considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm carboxylate/aniline functionalities.
- FT-IR : Verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300–3500 cm⁻¹) groups.
- UV-Vis spectroscopy : Assess π→π* transitions in the acridine core (λmax ~260–300 nm).
- HPLC with UV detection : Quantify purity using reverse-phase C18 columns (≥95% purity for research-grade material) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use fume hoods and PPE (gloves, lab coats, goggles) to minimize inhalation or skin contact.
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
- Dispose of waste via certified hazardous chemical disposal services , adhering to EPA and OSHA regulations .
Advanced Research Questions
Q. What experimental strategies can be employed to investigate the photostability of this compound under varying light conditions?
- Accelerated photodegradation studies : Expose samples to UV light (e.g., 254 nm) in controlled environments.
- HPLC-MS monitoring : Track decomposition products (e.g., acridine derivatives or oxidized intermediates).
- Quantum yield calculations : Use actinometry to quantify photoreaction efficiency. Note : Degradation pathways may involve ring-opening or decarboxylation; cross-reference with computational models (DFT) for mechanistic insights .
Q. How can conflicting data regarding the solubility profile of this compound in polar vs. non-polar solvents be systematically resolved?
- Solubility screens : Test solubility in a solvent gradient (e.g., water, DMSO, THF, hexane) at 25°C and 60°C.
- Hansen solubility parameters : Compare experimental data with predicted values to identify mismatches.
- Co-solvency studies : Optimize solubility using mixtures (e.g., ethanol-water) and correlate with logP values .
Q. What methodologies are effective for analyzing the compound’s reactivity in nucleophilic aromatic substitution reactions?
- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., amines, thiols).
- Isotopic labeling : Introduce ¹⁵N or ¹³C at reactive sites to track substitution mechanisms via NMR.
- Theoretical modeling : Validate experimental kinetics with DFT-based transition-state analysis .
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Interlaboratory validation : Compare results with standardized reference materials.
- Thermogravimetric analysis (TGA) : Confirm decomposition vs. melting behavior.
- Meta-analysis : Evaluate solvent impurities or polymorphic forms (e.g., hydrate vs. anhydrous) as confounding factors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
